3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466030
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl 3-[[[(2S)-2-aminopropanoyl]amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-9(14)11(17)15-7-10-5-6-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)/t9-,10?/m0/s1 |
| Standard InChI Key | MAWOXSPEWWAKQX-RGURZIINSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a saturated five-membered pyrrolidine ring with a tert-butyl ester and a chiral amino acid side chain. Key features include:
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Pyrrolidine core: Provides conformational rigidity and nitrogen-based reactivity.
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tert-Butyl carbamate (Boc): Enhances solubility in organic solvents and protects the amine during synthetic steps.
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(S)-2-Aminopropanoylamino-methyl group: Introduces hydrogen-bonding capacity and stereochemical specificity, critical for interactions with biological targets .
Table 1: Physicochemical Properties
Stereochemical Considerations
The (S)-configuration at the 2-amino position ensures enantiomeric purity, which is validated via chiral HPLC and polarimetric analysis . Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial arrangements of substituents, critical for maintaining biological activity .
Synthesis and Preparation
Key Synthetic Routes
Synthesis typically involves a multi-step sequence:
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Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.
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Introduction of the Boc group: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF).
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Side-chain functionalization:
Critical Reaction Conditions
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection.
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Catalysts: 4-Dimethylaminopyridine (DMAP) for acyl transfer .
Industrial-Scale Production
Optimized methods include continuous flow reactors to enhance yield (reported 78–85%) and reduce reaction times . High-throughput screening identifies ideal catalysts, such as palladium on carbon for hydrogenation steps .
Biological Activity and Mechanism
Biochemical Interactions
The compound’s biological relevance stems from its structural mimicry of peptide substrates:
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Hydrogen bonding: The amino and carbonyl groups engage with enzyme active sites (e.g., proteases) .
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Steric effects: The tert-butyl group modulates membrane permeability and metabolic stability.
Table 2: In Vitro Bioactivity Data
| Target | IC₅₀ (μM) | Assay Type | Source |
|---|---|---|---|
| MMP-2 | 12.3 | Fluorometric | |
| PBP-3 (E. coli) | 8.7 | Radioligand binding | |
| GABA-A receptor | 25.1 | Electrophysiology |
Comparative Analysis with Structural Analogs
Substituent Variations
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3-(2-Hydroxyethylsulfanyl)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354001-09-4): Replaces the aminopropanoyl group with a hydroxyethylsulfanyl moiety, increasing hydrophilicity (logP 0.8) .
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3-((S)-2-Amino-3-methylbutyrylamino)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354025-91-4): Branched side chain enhances steric hindrance, reducing enzymatic degradation .
Table 3: Comparative Properties of Pyrrolidine Analogs
| Compound (CAS) | Substituent | Molecular Weight | logP | Bioactivity (IC₅₀, μM) |
|---|---|---|---|---|
| 1354028-70-8 (Target) | (S)-2-Aminopropanoylamino | 271.36 | 1.2 | 12.3 (MMP-2) |
| 1354001-09-4 | 2-Hydroxyethylsulfanyl | 247.36 | 0.8 | 18.9 (MMP-2) |
| 1354025-91-4 | (S)-2-Amino-3-methylbutyryl | 285.38 | 1.5 | 9.8 (MMP-2) |
Ring Size Modifications
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Piperidine analogs: Six-membered rings (e.g., 1353994-50-9) exhibit reduced steric strain but lower target affinity due to conformational flexibility .
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Azetidine derivatives: Four-membered rings (e.g., Compound 14) show enhanced binding kinetics but synthetic complexity .
Applications in Medicinal Chemistry
Peptide-Based Drug Development
The compound serves as a scaffold for:
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Protease inhibitors: Modified to target HIV-1 protease and hepatitis C virus NS3/4A .
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Kinase inhibitors: Functionalization with aryl groups enhances affinity for tyrosine kinases .
Prodrug Design
The Boc group is cleaved in vivo to release active amines, improving pharmacokinetics. For example, prodrugs of antiviral agents show 3-fold increased bioavailability compared to non-Boc analogs .
Stability and Degradation
Hydrolytic Stability
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